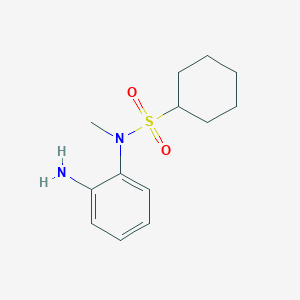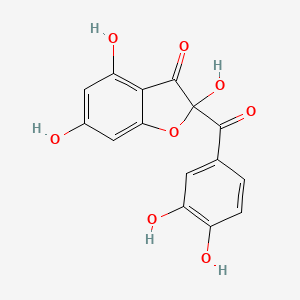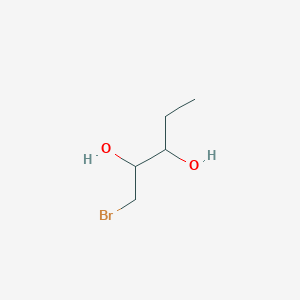![molecular formula C28H29PSi B14328980 Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane CAS No. 99328-15-1](/img/structure/B14328980.png)
Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a triphenyl group and a phenyl(trimethylsilyl)methylidene group. This compound is notable for its unique structural features and its applications in various fields of chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with phenyl(trimethylsilyl)methylidene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl(trimethylsilyl)methylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds.
Aplicaciones Científicas De Investigación
Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metals and other elements. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The specific pathways and targets depend on the nature of the reaction and the conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A related compound with a similar structure but lacking the phenyl(trimethylsilyl)methylidene group.
Triphenylmethane: Another related compound with a similar aromatic structure.
Terphenyls: Compounds with a central benzene ring substituted with two phenyl groups.
Uniqueness
Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane is unique due to the presence of the phenyl(trimethylsilyl)methylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in various chemical transformations and applications.
Propiedades
Número CAS |
99328-15-1 |
|---|---|
Fórmula molecular |
C28H29PSi |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
triphenyl-[phenyl(trimethylsilyl)methylidene]-λ5-phosphane |
InChI |
InChI=1S/C28H29PSi/c1-30(2,3)28(24-16-8-4-9-17-24)29(25-18-10-5-11-19-25,26-20-12-6-13-21-26)27-22-14-7-15-23-27/h4-23H,1-3H3 |
Clave InChI |
URURUEKOBZCYDU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


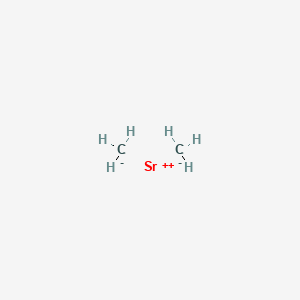
![1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14328900.png)
![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)
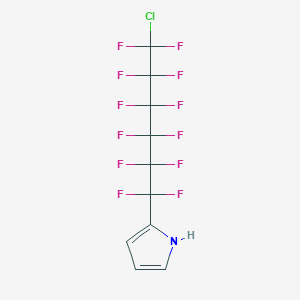
![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)
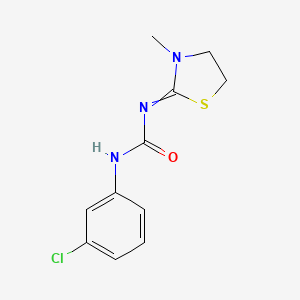

![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
